molecular formula C18H16N2O4 B2418763 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide CAS No. 299919-84-9

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide

Cat. No.: B2418763
CAS No.: 299919-84-9
M. Wt: 324.336
InChI Key: NWKAHPLQCQYVPU-UHFFFAOYSA-N
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Description

2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide is a complex organic compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds with a structure similar to the amino acid tryptophan and are known for their diverse biological activities

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(2-phenoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16(19-10-11-24-13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)17(22)18(20)23/h1-9H,10-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKAHPLQCQYVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide typically involves the reaction of isatin (2,3-dioxo-2,3-dihydro-1H-indole) with 2-phenoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the indole ring.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or amides.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxyethyl group.

  • 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with a trifluoromethyl group on the phenyl ring.

Uniqueness: The presence of the phenoxyethyl group in 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Biological Activity

The compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenoxyethyl)acetamide belongs to a class of compounds known for their diverse biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxic effects, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O4C_{18}H_{16}N_{2}O_{4}, with a molecular weight of approximately 328.33 g/mol. The structure features an indole moiety and an acetamide group, which are crucial for its biological interactions.

Enzyme Inhibition

A series of studies have demonstrated that derivatives of 2,3-dioxoindolin-N-phenylacetamide exhibit significant inhibitory activity against specific phosphatases such as CDC25B and PTP1B. For instance:

  • Inhibitory Concentrations (IC50) :
    • Against CDC25B: IC50 values ranged from 3.2 to 23.2 µg/mL.
    • Against PTP1B: IC50 values ranged from 2.9 to 21.4 µg/mL.

Compound 2h was identified as the most potent inhibitor, with IC50 values of 3.2 µg/mL for CDC25B and 2.9 µg/mL for PTP1B, surpassing reference drugs like Na3VO4 and oleanolic acid .

Cytotoxic Activity

The cytotoxic effects of this compound were assessed on various cancer cell lines:

Cell Line IC50 (µg/mL)
A549 (lung cancer)2.86 ± 0.09
HCT116 (colon cancer)3.59 ± 0.07
HeLa (cervical carcinoma)2.78 ± 0.11

These results indicate that compound 2h exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent .

Antitumor Activity

In vivo studies using a colo205 xenograft model showed that compound 2h significantly inhibited tumor growth with a tumor volume reduction of approximately 50% when administered at a dose of 10 mg/kg over five consecutive days . This highlights its potential application in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications in the indole structure and the acetamide moiety significantly affect biological activity. For example, the introduction of different substituents on the phenoxyethyl group can enhance or diminish enzyme inhibition and cytotoxicity .

Case Studies

Several case studies have been documented regarding the efficacy of this compound and its derivatives:

  • Zhao et al. (2015) reported on the synthesis and biological evaluation of various derivatives, noting that compound I displayed comparable inhibitory activities against CDC25B and PTP1B as well as significant cytotoxicity against HeLa and A549 cell lines .
  • A follow-up study further explored the anticancer effects in vivo, confirming the tumor inhibitory activity observed in earlier in vitro assays .

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